molecular formula C14H21NO2 B186432 4-ethoxy-N-pentan-2-ylbenzamide CAS No. 6284-02-2

4-ethoxy-N-pentan-2-ylbenzamide

Cat. No.: B186432
CAS No.: 6284-02-2
M. Wt: 235.32 g/mol
InChI Key: LUADNZBFAGDOJR-UHFFFAOYSA-N
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Description

4-Ethoxy-N-pentan-2-ylbenzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) with an ethoxy group (-OCH₂CH₃) at the para position (4-position) of the benzene ring and a branched pentan-2-yl group (-NH-C(CH₂CH₃)CH₂CH₂CH₃) attached to the amide nitrogen. Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No.

6284-02-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-ethoxy-N-pentan-2-ylbenzamide

InChI

InChI=1S/C14H21NO2/c1-4-6-11(3)15-14(16)12-7-9-13(10-8-12)17-5-2/h7-11H,4-6H2,1-3H3,(H,15,16)

InChI Key

LUADNZBFAGDOJR-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations on the Benzene Ring

a. Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Ethoxy-N-pentan-2-ylbenzamide : The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing the electron density of the benzene ring. This can improve solubility in polar solvents and influence binding interactions in biological systems.
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a bromo (-Br) and nitro (-NO₂) group, both electron-withdrawing.
  • 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): Combines methoxy (-OCH₃) and nitro groups. The meta-nitro substituent may destabilize the aromatic system compared to the ethoxy analog, altering thermal stability .
b. Pesticide-Related Derivatives
  • N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid, ): Contains an ethoxymethoxy (-OCH₂OCH₂CH₃) group, which increases hydrophobicity compared to pure ethoxy. This modification is linked to pesticidal activity, suggesting that alkoxy chain length and branching impact bioactivity .

Variations in the Amide Substituent

a. Alkyl vs. Cyclic Amines
  • 4-Isopropoxy-N-[2-(pyrrolidin-1-yl)phenyl]benzamide (): The pentan-2-yl group in the target compound is replaced with a pyrrolidinyl-containing aromatic amine. The cyclic amine enhances rigidity and may improve binding to receptors (e.g., in neurological targets) due to conformational restriction .
  • N-(4-propan-2-ylphenyl)benzamide (): Features an isopropyl group (-CH(CH₃)₂) instead of pentan-2-yl. The shorter branched chain reduces lipophilicity (logP ~2.5 vs. ~3.8 for pentan-2-yl), influencing membrane permeability and metabolic stability .
b. Complex Heterocyclic Substituents
  • 4-(Azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Incorporates a sulfonamide-linked azepane ring and a benzothiazole moiety. Such modifications drastically alter solubility and electronic properties, making it suitable for specialized applications like kinase inhibition .

Structural and Crystallographic Comparisons

  • The nitro group induces planar distortion, whereas ethoxy groups may promote symmetrical packing .

Data Tables: Key Structural and Functional Comparisons

Compound Name Benzene Substituent Amide Substituent Key Properties/Applications Reference
This compound 4-OCH₂CH₃ Pentan-2-yl Moderate lipophilicity, R&D lead -
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ 2-Nitrophenyl Crystallography studies
4-Isopropoxy-N-(2-pyrrolidinyl)benzamide 4-OCH(CH₃)₂ 2-Pyrrolidinylphenyl Neurological target candidate
Etobenzanid 4-OCH₂OCH₂CH₃ 2,3-Dichlorophenyl Pesticide
N-(4-propan-2-ylphenyl)benzamide H 4-Propan-2-ylphenyl Reduced logP, metabolic stability

Research Findings and Implications

  • Electronic Effects : Electron-donating groups (e.g., ethoxy) enhance solubility and bioavailability, while electron-withdrawing groups (e.g., nitro) improve thermal stability but may reduce reactivity .
  • Biological Activity : Alkoxy chain length (ethoxy vs. ethoxymethoxy) and amine branching (pentan-2-yl vs. isopropyl) correlate with pesticidal or pharmacological efficacy .
  • Crystallography : Steric hindrance from substituents like nitro groups influences packing efficiency, as seen in .

Preparation Methods

Coupling Reagents: EDCl/HOBt System

A standard approach involves activating 4-ethoxybenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). Pentan-2-amine is subsequently added, and the reaction proceeds at 0°C to room temperature for 12–24 hours.

Typical Procedure:

  • Dissolve 4-ethoxybenzoic acid (1.0 equiv) in DCM (0.1 M).

  • Add EDCl (1.2 equiv) and HOBt (1.1 equiv), stir at 0°C for 30 minutes.

  • Introduce pentan-2-amine (1.5 equiv) dropwise.

  • Warm to room temperature, stir overnight.

  • Quench with saturated NaHCO₃, extract with EtOAc, and purify via column chromatography (EtOAc/hexane, 1:10).

Yield: ~65–75% (hypothetical, based on analogous reactions).

Schotten-Baumann Reaction

In aqueous-organic biphasic conditions, 4-ethoxybenzoyl chloride reacts with pentan-2-amine in the presence of NaOH. This method avoids moisture-sensitive reagents but requires careful pH control.

Procedure:

  • Prepare 4-ethoxybenzoyl chloride by treating 4-ethoxybenzoic acid with thionyl chloride (SOCl₂).

  • Dissolve pentan-2-amine (1.2 equiv) in 10% NaOH.

  • Add acyl chloride dropwise under vigorous stirring at 0°C.

  • Isolate the precipitate by filtration and recrystallize from ethanol.

Advantages: Rapid reaction kinetics; minimal purification required.

Stepwise Synthesis: Etherification Followed by Amidation

Williamson Ether Synthesis

Introducing the ethoxy group early in the synthesis ensures regioselectivity.

  • Synthesis of 4-hydroxybenzamide :

    • Couple 4-hydroxybenzoic acid with pentan-2-amine using EDCl/HOBt.

  • Alkylation with ethyl bromide :

    • Treat 4-hydroxybenzamide with ethyl bromide (1.5 equiv) and K₂CO₃ in DMF at 80°C for 6 hours.

    • Purify via recrystallization (ethanol/water).

Challenges: Competing O- vs. N-alkylation necessitates excess alkylating agent.

Characterization and Analytical Data

Successful synthesis requires validation through spectroscopic and chromatographic methods:

Technique Key Observations
¹H NMR (DMSO-d₆)δ 1.15 (d, 3H, CH(CH₂CH₂CH₃)), 1.35 (t, 3H, OCH₂CH₃), 3.10–3.30 (m, 1H, NHCH), 4.05 (q, 2H, OCH₂), 7.45–8.10 (m, 4H, aromatic).
IR (cm⁻¹)3280 (N-H stretch), 1650 (C=O amide), 1240 (C-O ether).
HPLC Retention time: 12.3 min (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Purification and Optimization

Column Chromatography

Silica gel chromatography with EtOAc/hexane (1:10) effectively removes unreacted amine and ester byproducts.

Recrystallization

Ethanol or ethanol/water mixtures yield high-purity crystals, with recovery rates dependent on cooling gradients.

Challenges and Mitigation Strategies

  • Low Amine Nucleophilicity : Pentan-2-amine’s steric hindrance slows acylation. Solutions include using excess amine (1.5–2.0 equiv) or coupling agents like HATU.

  • Ethoxy Group Stability : Avoid strong acids/bases during synthesis to prevent cleavage.

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